ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound contains several functional groups, including an ester group (carboxylate), an amide group (carbamoyl), and a heterocyclic ring (dihydrothieno[2,3-c]pyridine). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the heterocyclic ring and multiple functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the ester group could undergo hydrolysis, and the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic ring might increase its stability, while the functional groups could influence its solubility .Scientific Research Applications
Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Formation of Tetrahydropyridothienopyrimidine Derivatives : Ethyl 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides were prepared and reacted with carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives, expanding the scope of chemical synthesis in this area (Bakhite, Al‐Sehemi, & Yamada, 2005).
Reactivity of 3-Aminopyridothieno[3,2-d]pyrimidin-4-ones : Studies into the reactions of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, aldehydes, formamide, and other compounds have led to a range of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2007).
Preparation of Esters and Amides of Thieno[2,3‐d]pyrimidine‐6‐carboxylic Acids : A novel method for the preparation of these compounds was described, expanding the chemical toolbox for synthesizing new molecular structures (Santilli, Kim, & Wanser, 1971).
Synthesis of Thieno[3,4-d]pyrimidines : The reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, leading to ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, highlight another aspect of synthetic chemistry related to these compounds (Ryndina, Kadushkin, Soloveva, & Granik, 2002).
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
It can be inferred from the broad range of activities exhibited by thieno[2,3-b]pyridine derivatives that this compound likely interacts with its targets in a way that modulates their function, leading to the observed pharmacological effects .
Biochemical Pathways
Given the wide range of biological activities associated with thieno[2,3-b]pyridine derivatives, it is likely that this compound affects multiple pathways
Result of Action
Given the reported activities of thieno[2,3-b]pyridine derivatives, it can be inferred that this compound likely induces changes at the molecular and cellular levels that result in its observed pharmacological effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-2-27-20(26)23-10-8-14-15(12-23)29-19(17(14)18(21)25)22-16(24)9-11-28-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEOTAAHTCDETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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